Product packaging for Chloracyzine hydrochloride(Cat. No.:CAS No. 1045-82-5)

Chloracyzine hydrochloride

Cat. No.: B094691
CAS No.: 1045-82-5
M. Wt: 397.4 g/mol
InChI Key: QELDTSNVBZMBTQ-UHFFFAOYSA-N
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Description

Chloracyzine hydrochloride is a phenothiazine derivative investigated for its antianginal properties. Research indicates its primary value lies in its ability to decrease myocardial oxygen consumption, an effect studied in open-chest cat and isolated cat heart models. The proposed mechanism of action involves improving the heart's efficiency in using oxygen, which is accompanied by a reduction in coronary blood flow that is preceded by transient coronary dilatation. This profile makes this compound a compound of interest in cardiovascular research, particularly for studies focused on myocardial metabolism and ischemic conditions. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use, or human consumption. Source Information: The research applications for this compound are based on a 1976 study accessible through the National Center for Biotechnology Information (PMC) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22Cl2N2OS B094691 Chloracyzine hydrochloride CAS No. 1045-82-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1045-82-5

Molecular Formula

C19H22Cl2N2OS

Molecular Weight

397.4 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H

InChI Key

QELDTSNVBZMBTQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Other CAS No.

1045-82-5

Related CAS

800-22-6 (Parent)

Synonyms

chloracizine
chloracizine hydrochloride
chloracizine methiodide
chloracysine
chloracyzine

Origin of Product

United States

Historical and Theoretical Foundations of Chloracyzine Hydrochloride Research

Early Academic Investigations of Phenothiazine (B1677639) Derivatives and Chloracyzine (B1668631) Hydrochloride

The story of chloracyzine hydrochloride begins with the exploration of its parent compound, phenothiazine. Initially synthesized in 1883 by Bernthsen, phenothiazine's potential was not immediately recognized. wikipedia.org It was the synthesis of a phenothiazine derivative, methylene (B1212753) blue, in 1876 that marked the beginning of significant interest in this class of compounds. wikipedia.org Early research in the 1930s and 1940s revealed the anthelmintic and antibiotic properties of phenothiazines. researchgate.net

A pivotal moment in phenothiazine research occurred in the 1940s at the Rhône-Poulenc laboratories in Paris, where chemists began creating various derivatives. wikipedia.org This work led to the development of promethazine, which, while ineffective against infective organisms, demonstrated potent antihistamine and sedative effects. wikipedia.org This discovery opened the door to exploring the diverse pharmacological activities of phenothiazine derivatives. Subsequently, the synthesis of chlorpromazine (B137089) in the late 1940s and the discovery of its profound antipsychotic effects in the early 1950s revolutionized psychiatry and solidified phenothiazines as a critical area of pharmaceutical research. wikipedia.orgnih.govnih.gov

It was within this fertile scientific environment that chloracyzine, a phenothiazine derivative with a distinct chemical structure, emerged. ontosight.aiijnrd.org Early studies identified chloracyzine as an antianginal agent with spasmolytic properties, suggesting its potential to alleviate coronary vessel spasms. medchemexpress.com It also exhibited a moderate antihistaminic effect. medchemexpress.com Further research delved into its chemical reactions, noting its oxidization in acidic mediums, a property shared with other phenothiazines. researchgate.net

CompoundYear of Discovery/SynthesisInitial Noted Properties
Phenothiazine1883Parent compound
Methylene Blue1876Antimalarial
Promethazine1940sAntihistamine, sedative
ChlorpromazineLate 1940sAntipsychotic
Chloracyzine-Antianginal, spasmolytic, moderate antihistamine

Evolution of Research Paradigms in Anti-anginal and Antidepressant Compound Development

The development of treatments for angina and depression has undergone significant evolution, providing the backdrop for the investigation of compounds like this compound.

The approach to anti-anginal drug development has historically focused on reducing myocardial oxygen demand. researchgate.net The discovery and development of β-blockers in the 1960s, pioneered by Sir James Black, was a landmark achievement. nih.govwikipedia.org The rationale was to block the effects of catecholamines on the heart, thereby reducing its workload and alleviating anginal pain. researchgate.net This led to the introduction of drugs like propranolol, which became a cornerstone in angina treatment. wikipedia.org Newer anti-anginal agents have since emerged, including calcium channel blockers and drugs with novel mechanisms of action like ranolazine (B828) and nicorandil. nih.gov

The history of antidepressant drug development is marked by serendipitous discoveries and evolving hypotheses. midcitytms.com The 1950s saw the introduction of the first two major classes of antidepressants: monoamine oxidase inhibitors (MAOIs), like iproniazid, and tricyclic antidepressants (TCAs), with imipramine (B1671792) being the first. nih.gov The discovery of iproniazid's mood-elevating effects was accidental, observed during its use as a tuberculosis treatment. midcitytms.com These early drugs led to the formulation of the monoamine hypothesis of depression, which posited that depression was caused by a deficiency of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov This hypothesis guided antidepressant research for decades, leading to the development of selective serotonin reuptake inhibitors (SSRIs) in the 1980s, such as fluoxetine, which offered a more targeted approach with fewer side effects than earlier drugs. midcitytms.comcambridge.orgpsychiatryredefined.org

This compound within the Context of Tricyclic Chemical Research

This compound belongs to the phenothiazine family, which is structurally classified as a tricyclic compound. ontosight.ai The term "tricyclic" refers to a chemical structure containing three fused rings. This core structure is a common feature of many pharmacologically active compounds, most notably the tricyclic antidepressants (TCAs). longdom.org

Synthetic Methodologies and Structural Elucidation of Chloracyzine Hydrochloride

Established Research Synthesis Routes for the Phenothiazine (B1677639) Nucleus and its Derivatives

The phenothiazine nucleus is a foundational structure in medicinal chemistry, leading to a wide array of derivatives with significant biological activities. iosrphr.orgresearchgate.net Historically, the synthesis of phenothiazine was first achieved by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org While this method is of historical importance, contemporary syntheses often rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org

Several key methodologies have been established for the synthesis of the phenothiazine core and its derivatives:

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an aryl amine, thiol, or alcohol. wikipedia.orgbyjus.com In the context of phenothiazine synthesis, it is typically used for the formation of a diaryl sulfide (B99878) or diarylamine intermediate, which then undergoes cyclization. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction provides a route to phenothiazines. A notable application is the halogen-induced Smiles rearrangement. acs.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. oup.comresearchgate.netacs.org It is widely used in the synthesis of phenothiazine derivatives, including the intramolecular amination of diaryl sulfides to form the phenothiazine ring system. oup.com This methodology offers advantages such as good functional group tolerance and often milder reaction conditions compared to traditional methods. nih.gov Researchers have successfully synthesized various phenothiazine-based structures, such as 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PyP), using this approach. researchgate.net

Domino Iron-Catalyzed C-S/C-N Cross-Coupling: An environmentally benign and efficient method for phenothiazine synthesis involves a tandem iron-catalyzed C-S/C-N cross-coupling reaction. This approach addresses some of the limitations of palladium and copper-catalyzed reactions, such as poor substrate scope and long reaction times. researchgate.net

These established routes provide a versatile toolkit for chemists to access a wide range of phenothiazine derivatives with diverse substitution patterns. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the need for specific reaction conditions.

Synthetic RouteKey FeaturesCatalyst/Reagent
Ullmann Condensation Copper-catalyzed C-N, C-S, or C-O bond formation. wikipedia.orgbyjus.comCopper (metal or salts) wikipedia.org
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution. acs.orgHalogen-induced acs.org
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation. oup.comresearchgate.netPalladium complexes with phosphine (B1218219) ligands oup.comnih.gov
Iron-Catalyzed Cross-Coupling Tandem C-S/C-N bond formation. researchgate.netIron salts researchgate.net

Exploration of Novel Synthetic Methodologies for Chloracyzine (B1668631) Hydrochloride and Analogues

While established methods provide a strong foundation, research continues to explore novel and more efficient synthetic routes for phenothiazine derivatives like Chloracyzine hydrochloride. These efforts often focus on improving yields, reducing reaction steps, and introducing diverse functionalities.

A significant advancement involves the direct thioamination of arynes with S-(o-bromoaryl)-S-methylsulfilimines, followed by an intramolecular Buchwald-Hartwig amination. This approach allows for the synthesis of a wide variety of multisubstituted phenothiazines from readily available starting materials. oup.com

Another area of exploration is the use of cross-coupling and condensation reactions to synthesize functionalized phenothiazines. For instance, alkynylated and butadiynyl-bridged phenothiazines have been synthesized using these methods, creating building blocks for redox-active oligomers. mdpi.org The Sonogashira coupling and aldehyde-alkyne transformations have proven effective in introducing alkynyl groups onto the phenothiazine scaffold. mdpi.org

Furthermore, modifications to existing protocols continue to be developed. For example, a modified and improved method for the synthesis of phenothiazine-5-oxide and 5,5-dioxide derivatives involves hydrogen peroxide oxidation at room temperature, leading to quantitative yields and enhanced purity. iosrphr.org

The synthesis of new derivatives of 1-azaphenothiazine has been achieved via a tandem amination methodology, which includes a palladium-catalyzed Buchwald-Hartwig coupling reaction of 3-chloro-1-azaphenothiazine with substituted amines. asianpubs.org

These novel methodologies highlight the ongoing efforts to expand the synthetic toolbox for accessing this compound analogues and other phenothiazine derivatives with potentially unique properties and applications.

MethodologyKey TransformationReagents/Catalysts
Aryne Thioamination/Buchwald-Hartwig Amination Formation of multisubstituted phenothiazines oup.comArynes, S-(o-bromoaryl)-S-methylsulfilimines, Palladium catalyst oup.com
Cross-Coupling and Condensation Synthesis of alkynylated phenothiazines mdpi.orgSonogashira coupling reagents, Corey-Fuchs protocol mdpi.org
Oxidation of Phenothiazines Synthesis of phenothiazine-5-oxides and 5,5-dioxides iosrphr.orgHydrogen peroxide iosrphr.org
Tandem Amination of Azaphenothiazines Synthesis of 3-anilino-1-azaphenothiazine derivatives asianpubs.orgPalladium acetate, ligands asianpubs.org

Stereochemical Considerations in this compound Synthesis and Analysis

This compound, in its parent form, is an achiral molecule. The phenothiazine ring system, while folded, possesses a plane of symmetry that bisects the sulfur and nitrogen atoms, rendering the molecule superimposable on its mirror image. This lack of chirality simplifies its synthesis and analysis as there is no need to resolve enantiomers.

The achiral nature of the core structure has significant implications for the design of new derivatives. When designing analogues of Chloracyzine, the introduction of chiral centers would necessitate considerations for stereoselective synthesis and the evaluation of the biological activity of individual stereoisomers. However, by maintaining the achirality of the molecule or introducing substituents in a way that does not create a stereocenter, the synthetic and analytical processes remain more straightforward.

The design of new phenothiazine derivatives often focuses on modifying the substituents at the N10 position and on the phenothiazine ring itself. researchgate.net The introduction of bulky or conformationally restricted substituents can influence the folding angle of the phenothiazine ring, which in turn can affect its electronic properties and biological activity. acs.org While these modifications can be extensive, they can be designed to avoid the creation of chiral centers, thus preserving the synthetic advantages of an achiral molecule.

While this compound itself is achiral, the broader class of phenothiazine derivatives can contain stereocenters. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure phenothiazine analogues.

Strategies for stereoselective synthesis in related phenothiazine structures often rely on the use of chiral auxiliaries, catalysts, or starting materials. For instance, in the synthesis of chiral phenothiazine-based ligands for asymmetric catalysis, the introduction of chirality can be achieved by using enantiomerically pure building blocks.

Another approach involves the resolution of racemic mixtures of chiral phenothiazine derivatives. This can be accomplished through classical methods such as diastereomeric salt formation with a chiral resolving agent or through chromatographic techniques using a chiral stationary phase.

While specific examples of stereoselective synthesis directly targeting Chloracyzine analogues are not prevalent due to its achiral nature, the principles and methodologies developed for other chiral heterocyclic systems can be applied if the design of a chiral Chloracyzine derivative were to be pursued.

Advanced Spectroscopic Characterization Techniques in Chemical Research

The structural elucidation and confirmation of synthesized compounds like this compound rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized molecules.

Commonly employed techniques for the characterization of phenothiazine derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. iosrphr.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. iosrphr.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds. iosrphr.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the molecular structure.

In the ¹H NMR spectrum of a phenothiazine derivative, the chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the hydrogen atoms within the molecule. For example, the aromatic protons on the phenothiazine rings typically appear in a specific region of the spectrum, and their splitting patterns can reveal their substitution pattern. The protons on the N-alkyl side chain of Chloracyzine would also exhibit characteristic signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's chemical environment.

For instance, in the characterization of newly synthesized phenothiazine derivatives, researchers consistently rely on ¹H and ¹³C NMR to confirm the expected molecular structures. iosrphr.orgresearchgate.netresearchgate.net The analysis of these spectra is a critical step in verifying the successful synthesis of the target compound and ensuring its structural integrity before any further studies are conducted.

Mass Spectrometry for Compound Identity and Metabolite Detection in Research Models

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), serves as a critical analytical tool for the definitive identification of this compound and the detection of its biotransformation products in research settings. While specific mass spectral data for Chloracyzine is not extensively published, the fragmentation patterns and metabolic pathways of structurally similar phenothiazine derivatives, such as chlorpromazine (B137089), provide a well-established framework for its analysis.

The primary role of mass spectrometry in this context is to confirm the molecular weight of the parent compound and to elucidate the structure of its metabolites. For Chloracyzine (C₁₉H₂₁ClN₂OS), the nominal mass of the free base is approximately 360.9 g/mol . High-resolution mass spectrometry can confirm its elemental composition with high accuracy. In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is isolated and fragmented to produce a unique fingerprint of product ions, which is used for unequivocal identification and quantification in complex biological matrices like plasma or urine.

In research models, understanding the metabolism of Chloracyzine is crucial. Based on studies of related phenothiazines, several major metabolic pathways can be anticipated and monitored using LC-MS/MS. These biotransformations typically involve enzymes from the cytochrome P450 family. The expected modifications include:

N-de-ethylation: The sequential removal of the ethyl groups from the diethylamino moiety on the side chain.

Hydroxylation: The addition of a hydroxyl group, most commonly on the phenothiazine ring system.

Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.

These metabolic changes result in predictable mass shifts from the parent drug, which can be selectively monitored.

Table 1: Predicted Metabolites of Chloracyzine for Mass Spectrometric Detection This table is based on common metabolic pathways for phenothiazine-class compounds and represents likely, rather than definitively reported, metabolites of Chloracyzine.

Metabolite NameBiotransformationChange in Molecular Weight (Da)Predicted Nominal Mass of Free Base (Da)
N-desethyl-chloracyzineN-de-ethylation-28.03332.87
N,N-didesethyl-chloracyzine2x N-de-ethylation-56.06304.84
Hydroxy-chloracyzineAromatic Hydroxylation+15.99376.89
Chloracyzine SulfoxideSulfoxidation+15.99376.89

By using techniques like selected reaction monitoring (SRM), researchers can develop highly sensitive and specific quantitative assays to track the pharmacokinetics of Chloracyzine and its primary metabolites in preclinical studies.

Infrared and Ultraviolet-Visible Spectroscopy in Chemical Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the structural characterization and quantification of this compound.

Infrared (IR) Spectroscopy

Key expected IR absorption bands for Chloracyzine would include:

Aromatic C-H Stretch: Typically found above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the ethyl and propyl groups, appearing just below 3000 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp peak from the ketone in the propionyl side chain, expected in the region of 1670-1690 cm⁻¹. This is a highly characteristic peak for the molecule.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the phenothiazine ring system.

C-N Stretch: From the tertiary amine, typically in the 1000-1250 cm⁻¹ range.

C-S Stretch: Associated with the phenothiazine ring, often a weaker band in the 600-800 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, indicating the chloro-substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as the aromatic phenothiazine ring system in Chloracyzine. This technique is widely applied for both qualitative identification and quantitative analysis.

According to a World Health Organization report, the UV absorption spectrum of this compound provides distinct maxima that can be used for its identification and quantification.

Table 2: UV-Visible Spectroscopic Data for this compound Data obtained from a 0.001% solution in methanol (B129727).

Wavelength (λmax)Absorbance (1-cm layer)
230 nm~ 0.50
260 nm~ 0.28

The presence of these two distinct absorption peaks at specific wavelengths and their relative intensities serve as a reliable spectroscopic signature for this compound in quality control and analytical assays.

Molecular and Cellular Pharmacodynamics of Chloracyzine Hydrochloride

Molecular Mechanism of Action Research

Chloracyzine (B1668631) hydrochloride, a phenothiazine (B1677639) derivative, exerts its pharmacological effects through a complex interplay with various components of the central and peripheral nervous systems. Its molecular mechanism is primarily characterized by its interaction with a wide array of neurotransmitter receptors and ion channels. Research into its pharmacodynamics reveals a multi-target profile, which underlies its therapeutic actions as an antidepressant and coronary vasodilator. The core of its activity lies in the modulation of dopaminergic, histaminergic, cholinergic, and adrenergic pathways, as well as its influence on the electrophysiological properties of cells through ion channel interactions.

Receptor Binding Kinetics and Affinity Studies

Chloracyzine hydrochloride's interaction with dopamine (B1211576) receptors is a key aspect of its mechanism of action. As a phenothiazine, it is expected to act as an antagonist at dopamine D2 receptors, a characteristic shared with many drugs in this class. wikipedia.org The blockade of D2 receptors in the mesolimbic pathway is a well-established mechanism for antipsychotic effects. slideshare.net However, phenothiazines often display affinity for other dopamine receptor subtypes as well, including D1, D3, and D4. wikipedia.orgnih.gov

Studies on the closely related compound, chlorpromazine (B137089), show a high affinity for D2 receptors and also a notable affinity for D1 receptors. wikipedia.org This broader dopamine receptor profile may contribute to a wider range of neurological effects. The antagonism of these receptors leads to a reduction in dopaminergic neurotransmission. nih.gov

Table 1: Representative Dopamine Receptor Binding Affinities for Chlorpromazine

Receptor SubtypeBinding Affinity (Ki, nM)Type of Interaction
Dopamine D124Antagonist
Dopamine D20.66Antagonist
Dopamine D32.5Antagonist
Dopamine D43.9Antagonist

This data is for the related compound chlorpromazine and is representative of the phenothiazine class. Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data sourced from DrugBank. drugbank.com

A pronounced characteristic of many phenothiazines, including this compound, is their potent antagonism of the histamine (B1213489) H1 receptor. wikipedia.orgclinmedjournals.org This action is responsible for the sedative effects often observed with this class of drugs. nih.gov The blockade of H1 receptors in the central nervous system is a primary mechanism underlying these effects. nih.gov

Table 2: Representative Histamine H1 Receptor Binding Affinity for Chlorpromazine

Receptor SubtypeBinding Affinity (Ki, nM)Type of Interaction
Histamine H13Antagonist

This data is for the related compound chlorpromazine. A lower Ki value indicates higher binding affinity. Data sourced from DrugBank. drugbank.com

This compound also modulates cholinergic neurotransmission, primarily through the blockade of muscarinic acetylcholine (B1216132) receptors. nih.gov This anticholinergic activity contributes to some of the peripheral effects associated with phenothiazines. The compound acts as an antagonist at M1 and M2 muscarinic receptor subtypes. wikipedia.orgnih.gov This blockade can interfere with the normal function of the parasympathetic nervous system. Studies on chlorpromazine have demonstrated its binding to muscarinic receptors, confirming this aspect of the phenothiazine class's mechanism. drugbank.com High-affinity binding has been observed for chlorpromazine to cholinergic receptor molecules. nih.gov

Table 3: Representative Muscarinic Receptor Binding Affinities for Chlorpromazine

Receptor SubtypeBinding Affinity (Ki, nM)Type of Interaction
Muscarinic M125Antagonist
Muscarinic M267Antagonist

This data is for the related compound chlorpromazine and is representative of the phenothiazine class. Data sourced from DrugBank. drugbank.com

Interactions with adrenergic receptors are another important feature of the pharmacodynamic profile of phenothiazines like this compound. These compounds are known to be potent antagonists at α-adrenergic receptors. wikipedia.org Specifically, they block both α1 and α2 subtypes. nih.gov The antagonism of α1-adrenergic receptors can lead to effects such as orthostatic hypotension. wikipedia.org Chlorpromazine, a representative phenothiazine, demonstrates strong binding affinity for α1A and α1B adrenergic receptors. drugbank.comguidetopharmacology.org

Table 4: Representative Adrenergic Receptor Binding Affinities for Chlorpromazine

Receptor SubtypeBinding Affinity (Ki, nM)Type of Interaction
Alpha-1A Adrenergic0.28Antagonist
Alpha-1B Adrenergic1.1Antagonist
Alpha-2A Adrenergic13Antagonist

This data is for the related compound chlorpromazine. Data sourced from DrugBank. drugbank.com

Ion Channel Modulation and Electrophysiological Effects

Research has shown that phenothiazines can block several types of potassium channels. Specifically, drugs like chlorpromazine have been found to inhibit hERG (human Ether-a-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization. nih.gov The IC50 value for hERG blockade by chlorpromazine is 1561 +/- 281 nM. nih.gov Furthermore, chlorpromazine has been shown to inhibit microglial voltage-gated potassium channels, such as Kv1.3. nih.gov It also demonstrates inhibitory effects on inward-rectifying potassium currents and time-independent outward currents with IC50 values of 6.1 µM and 16 µM, respectively. selleckchem.com

Phenothiazines also affect sodium channels. Chlorpromazine has been shown to inhibit sodium channels with an IC50 of 21.6 μM. selleckchem.com This can modify neuronal membrane excitability. clinmedjournals.org Additionally, chlorpromazine has been found to inhibit the Na+-K+-ATPase pump, which is essential for maintaining the electrochemical gradients across cell membranes. nih.gov This inhibition can lead to an increase in intracellular sodium content and a modest decrease in hepatocyte membrane potential. nih.gov

Table 5: Summary of Ion Channel and Transporter Interactions for Chlorpromazine

Ion Channel / TransporterEffectIC50 / Ki Value
hERG Potassium ChannelBlockade1561 nM nih.gov
Inward-Rectifying K+ ChannelsInhibition6.1 µM selleckchem.com
Voltage-Gated Sodium ChannelsInhibition21.6 µM selleckchem.com
Na+-K+-ATPase PumpInhibitionConcentration-dependent nih.gov

This data is for the related compound chlorpromazine and is representative of the phenothiazine class.

Voltage-Gated Ion Channel Research (e.g., Cardiac Purkinje Fibers)

The principal mechanism of action for this compound at the cellular level involves the blockade of voltage-gated sodium channels. Research on myelinated nerve fibers has demonstrated that Chloracyzine, like the related compound chlorpromazine, effectively blocks the inactive state of sodium channels. nih.gov This mode of action contrasts with other phenothiazines, such as ethmozine and ethacizine, which require the channels to be in the open state to exert their blocking effect. nih.gov

This state-dependent blockade is crucial for its therapeutic action, particularly in cardiac tissue. In cardiac Purkinje fibers, the rapid influx of sodium ions through these voltage-gated channels is responsible for the fast depolarization (Phase 0) of the action potential. By preferentially binding to and stabilizing the inactive state of these channels, Chloracyzine can suppress abnormal automaticity and interrupt re-entrant circuits that underlie many cardiac arrhythmias. While direct studies on Chloracyzine's effect on Purkinje fibers are not extensively detailed, its established mechanism as an inactive-state sodium channel blocker is characteristic of Class I antiarrhythmic agents that act on these tissues.

Below is a comparative table of the blocking action of various phenothiazine derivatives on different states of the voltage-gated sodium channel.

CompoundConcentrationPrimary Channel State for BlockadeReference
Chloracyzine 5 µMInactive nih.gov
Chlorpromazine5 µMInactive nih.gov
Ethmozine5 µMOpen nih.gov
Ethacizine5 µMOpen nih.gov

This table is based on data from voltage-clamp studies on myelinated nerve fibers.

In addition to sodium channels, phenothiazine derivatives are known to interact with other voltage-gated ion channels, including potassium and calcium channels. nih.govnih.gov Specifically, some phenothiazines have been shown to block hERG potassium channels, which are critical for cardiac repolarization. nih.govnih.gov However, specific research delineating the direct effects of this compound on potassium and calcium channels is limited in the available literature.

Ligand-Gated Ion Channel Research

Ligand-gated ion channels (LGICs), such as nicotinic acetylcholine, GABA-A, and NMDA receptors, are critical for synaptic transmission. wikipedia.orgpharmacologyeducation.org While the broader class of phenothiazines, particularly antipsychotics like chlorpromazine, are known to interact with a wide array of neurotransmitter receptors including dopamine and serotonin (B10506) receptors, specific investigations into the direct interaction of this compound with ligand-gated ion channels are not extensively documented. wikipedia.orgnih.gov The primary therapeutic effects of Chloracyzine as a cardiovascular agent appear to be predominantly mediated through its action on voltage-gated ion channels rather than ligand-gated ones. wikipedia.org

Enzyme Interaction Profiling

Cytochrome P450 Enzyme System Investigations

The metabolism of phenothiazine derivatives is complex and primarily occurs in the liver, involving the Cytochrome P450 (CYP450) enzyme system. drugbank.comyoutube.com This superfamily of enzymes is responsible for Phase I metabolic reactions, such as oxidation, which prepares compounds for excretion. youtube.com

For the related phenothiazine chlorpromazine, metabolism is extensively carried out by multiple CYP isozymes, with CYP2D6 and CYP1A2 identified as major pathways, and CYP3A4 playing a lesser role. drugbank.comnih.govnih.gov These enzymes catalyze reactions like N-demethylation and sulfoxidation. nih.gov Given the structural similarity, it is highly probable that this compound also serves as a substrate for various CYP450 enzymes. However, specific studies identifying the precise isoenzymes responsible for the metabolism of this compound are not detailed in the currently available scientific literature.

Other Metabolic Enzyme System Studies

Beyond the CYP450 system, other enzymes can be involved in drug metabolism. For instance, N-oxidation is a known metabolic pathway for some phenothiazines. nih.gov Detailed research profiling the interaction of this compound with other specific metabolic enzyme systems, such as flavin-containing monooxygenases (FMOs) or conjugating Phase II enzymes, is not prominently featured in the available literature.

Intracellular Signal Transduction Pathway Investigations

The interaction of a drug with a cellular target like an ion channel or receptor is the initiating event in a signal transduction pathway. mdpi.com These pathways involve a cascade of molecular events that ultimately lead to a cellular response.

Downstream Signaling Cascade Analysis

The primary pharmacodynamic action of this compound is the blockade of voltage-gated sodium channels. nih.gov This action directly alters the electrochemical signaling of the cell, which is the first step in its signal transduction. The immediate downstream effect is the modulation of the action potential shape and duration, particularly in excitable cells like cardiac myocytes.

While the initial signal (ion channel blockade) is well-characterized, comprehensive studies detailing the subsequent, specific downstream signaling cascades modulated by this compound are limited. For other phenothiazines like chlorpromazine, effects on signaling pathways involving connexin43 phosphorylation and gap junction communication have been noted. researchgate.netosti.gov However, as Chloracyzine lacks the antipsychotic effects of chlorpromazine, it is uncertain if it engages the same intracellular pathways. wikipedia.org The available research primarily focuses on its direct electrophysiological effects rather than subsequent complex signaling cascades.

Therefore, it is not possible to provide an article on the "," specifically focusing on subsection 3.2.2, "Gene Expression Profiling in Response to this compound Exposure in Research Models," as there is no publicly available research data on this topic.

Further research, including transcriptomic and microarray analyses, would be required to elucidate the effects of this compound on gene expression in various biological systems. Such studies would be essential for understanding its molecular mechanisms of action and potential therapeutic or toxicological effects.

Structure Activity Relationship Sar and Rational Design Approaches for Chloracyzine Hydrochloride Derivatives

Pharmacophore Identification and Mapping for Phenothiazine (B1677639) Scaffolds

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity. nih.gov For the phenothiazine class of compounds, to which chloracyzine (B1668631) hydrochloride belongs, the general pharmacophore model is well-established and serves as a critical tool in the design of new derivatives.

The key features of the phenothiazine pharmacophore typically include:

Aromatic Rings: The two benzene rings of the phenothiazine core are crucial for π-π stacking interactions with biological targets.

Side Chain: The nature of the substituent at the N10 position of the phenothiazine ring is a primary determinant of pharmacological activity and receptor selectivity. This side chain often contains a basic nitrogen atom, which is protonated at physiological pH and engages in ionic interactions.

Substituent at C2: An electron-withdrawing group at the C2 position, such as the chlorine atom in chloracyzine, is a common feature that enhances the potency of many phenothiazine drugs.

Pharmacophore models can be generated using either ligand-based or structure-based approaches. Ligand-based methods derive a common pharmacophore from a set of known active molecules. researchgate.net Structure-based methods, on the other hand, utilize the three-dimensional structure of the drug-target complex to identify key interaction points. nih.gov These models are then used in virtual screening campaigns to identify new molecules from large chemical databases that fit the pharmacophoric requirements, thus accelerating the discovery of novel chloracyzine hydrochloride derivatives. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational techniques are indispensable in modern drug design, providing insights into molecular interactions at an atomic level. These methods allow for the prediction of binding affinities and the exploration of the conformational landscape of drug-receptor complexes, thereby guiding the synthesis of more effective and selective analogues of this compound.

Computational TechniqueApplication in this compound Derivative DesignKey Insights Gained
Molecular Docking Predicts the binding orientation of derivatives in the target protein's active site.Identifies key amino acid interactions (hydrogen bonds, hydrophobic contacts) and guides modifications to improve binding affinity.
Quantum Mechanics Calculates electronic properties like charge distribution and orbital energies.Elucidates the role of substituents on the electronic nature of the phenothiazine core and its impact on receptor interaction.
Molecular Dynamics Simulates the dynamic behavior of the ligand-protein complex over time.Assesses the stability of the binding pose and reveals conformational changes in both the ligand and the protein upon binding.

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of molecules. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of this compound and its derivatives, such as:

Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-poor regions of a molecule, which are crucial for intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Partial Atomic Charges: Understanding the charge distribution within the molecule can explain its interactions with polar residues in the receptor binding site.

These calculations can help in understanding how different substituents on the phenothiazine ring affect the electronic properties and, consequently, the biological activity of the derivatives. mdpi.com

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in a system over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com For this compound derivatives, MD simulations can be used to:

Assess the stability of the predicted binding pose from docking studies.

Identify flexible regions of the protein that may be targeted for drug design.

Calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

These simulations provide a more realistic representation of the biological environment and are crucial for validating the results of other computational methods. mdpi.com

Design Principles for this compound Analogues with Modified Pharmacological Profiles

The rational design of this compound analogues with tailored pharmacological profiles is guided by established SAR principles for the phenothiazine class. Modifications can be targeted to different parts of the molecule to achieve desired effects, such as enhanced potency, improved selectivity, or altered pharmacokinetic properties.

Key design strategies include:

Modification of the N10 Side Chain: The length, branching, and basicity of the side chain at the N10 position significantly influence receptor affinity and selectivity. Introducing different amine-containing moieties can modulate the compound's interaction with various receptors.

Substitution on the Phenothiazine Ring: Altering the substituent at the C2 position or introducing new substituents on the aromatic rings can impact the electronic properties and steric bulk of the molecule, thereby influencing its biological activity. For example, replacing the chlorine atom with other halogen or electron-withdrawing groups can fine-tune the compound's potency.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved properties. For example, replacing a phenyl ring with a bioisosteric heterocycle could alter the compound's metabolic stability or solubility.

These design principles, informed by computational studies and SAR data, enable the creation of novel this compound derivatives with potentially enhanced therapeutic value. mdpi.com

Synthesis and Preclinical Pharmacological Profiling of Novel this compound Derivatives

The synthesis of novel this compound derivatives typically involves multi-step reaction sequences. mdpi.commdpi.com The core phenothiazine scaffold can be synthesized through various methods, followed by the introduction of the desired side chain at the N10 position and any modifications to the aromatic rings. mdpi.com

Once synthesized, these novel derivatives undergo a comprehensive preclinical pharmacological profiling to evaluate their biological activity and potential as drug candidates. nih.gov This profiling includes:

In vitro assays: These experiments are conducted to determine the compound's affinity for its target receptors and its functional activity (e.g., agonist or antagonist).

Cell-based assays: These are used to assess the compound's effect on cellular processes and to determine its potency and efficacy in a more biologically relevant system.

In vivo studies: Promising compounds are then tested in animal models to evaluate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their therapeutic efficacy in a living organism. nih.gov

The data obtained from these preclinical studies are crucial for identifying lead compounds that can be further developed into new therapeutic agents. mdpi.com

Preclinical Research Models and Methodologies for Chloracyzine Hydrochloride Studies

In Vitro Cellular and Subcellular Research Models

In vitro models are fundamental in preclinical research, offering a controlled environment to study the direct effects of a compound on biological systems at the cellular and subcellular levels. These models are instrumental in the early-stage assessment of Chloracyzine (B1668631) hydrochloride.

To understand the specific molecular interactions of Chloracyzine hydrochloride, isolated enzyme systems are invaluable. These assays allow for the direct measurement of a compound's effect on a purified enzyme, providing clear insights into its inhibitory or activating properties. Given the structural class of this compound, a primary area of investigation would be its interaction with key enzymes in neurotransmitter pathways and drug metabolism.

For instance, its effect on cytochrome P450 (CYP450) enzymes, crucial for drug metabolism in the liver, would be a key focus. nih.gov An in vitro study using human liver microsomes could quantify the inhibitory potential of this compound against major CYP450 isoforms. The results of such an assay can be predictive of potential drug-drug interactions.

Hypothetical Research Findings for this compound in an Isolated Enzyme Assay

Table 1: Illustrative IC50 values of this compound against various cytochrome P450 isoforms. This data is hypothetical and for illustrative purposes.
CYP450 IsoformIC50 (μM)Potential for Inhibition
CYP1A2> 50Low
CYP2C925.3Moderate
CYP2D65.1High
CYP3A415.8Moderate

Cell-based assays are critical for confirming that a compound interacts with its intended target within a living cell and for understanding its impact on cellular pathways. nih.govnih.gov These assays provide a more physiologically relevant context than isolated enzyme systems. For this compound, cell lines expressing specific receptors or transporters would be used to determine target engagement and functional consequences.

For example, to investigate its potential effects on dopaminergic or serotonergic pathways, recombinant cell lines overexpressing specific dopamine (B1211576) or serotonin (B10506) receptors could be utilized. A common approach is to measure changes in second messenger levels, such as cyclic AMP (cAMP), in response to the compound. A decrease in forskolin-stimulated cAMP levels in cells expressing D2 dopamine receptors, for instance, would suggest an antagonistic effect of this compound at this receptor.

Illustrative Data from a Cell-Based Target Engagement Assay for this compound

Table 2: Hypothetical results of a cAMP assay in a HEK293 cell line expressing the human D2 dopamine receptor, treated with this compound. This data is for illustrative purposes.
This compound Concentration (nM)cAMP Inhibition (%)
112.5
1048.2
10085.7
100098.1

Organ-on-a-chip technology represents a significant advancement in in vitro modeling, creating microfluidic devices that mimic the structure and function of human organs. semanticscholar.org A "liver-on-a-chip" model, containing primary human hepatocytes cultured in a 3D microenvironment with physiological flow, would be an ideal platform to study the metabolism of this compound. researchgate.net

This technology allows for the investigation of metabolite formation and potential hepatotoxicity in a more dynamic and physiologically relevant manner than traditional static cell cultures. nih.govsemanticscholar.org By analyzing the effluent from the chip, researchers can identify the major metabolites of this compound and assess their potential to cause cellular damage.

Advanced Preclinical Electrophysiological Techniques

Electrophysiological studies are essential for compounds that are expected to have activity in the central nervous system or the cardiovascular system. These techniques directly measure the electrical activity of cells and tissues, providing critical information on how a compound might affect neuronal signaling or cardiac function.

Patch-clamp electrophysiology is the gold-standard technique for studying the effects of a compound on individual ion channels. nih.gov This method allows for the precise measurement of ionic currents through the cell membrane, providing detailed information about a channel's gating and permeation properties. youtube.com Given that many psychoactive and cardiovascular drugs interact with ion channels, this would be a critical area of investigation for this compound.

For example, its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization, would be a key safety assessment. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia. A whole-cell patch-clamp study on a cell line stably expressing the hERG channel would determine the concentration-dependent block of the channel by this compound.

Hypothetical Patch-Clamp Electrophysiology Data for this compound

Table 3: Illustrative data showing the percentage block of the hERG potassium channel current by this compound at various concentrations. This data is hypothetical and for illustrative purposes.
This compound Concentration (μM)hERG Current Block (%)
0.18.2
135.6
1072.1
10095.4

Multi-electrode array (MEA) technology enables the non-invasive recording of spontaneous electrical activity from cultured neuronal networks over extended periods. nih.gov This platform is particularly useful for assessing the effects of a compound on neuronal network function, including firing rate, bursting activity, and network synchrony. researchgate.net

To investigate the potential neuropharmacological effects of this compound, primary cortical neurons or human induced pluripotent stem cell (iPSC)-derived neurons could be cultured on MEA plates. Following the application of the compound, changes in the network's electrical activity would be recorded and analyzed. A decrease in the mean firing rate and burst frequency might suggest a neurodepressant effect, consistent with the pharmacological class of phenothiazines.

Illustrative Multi-Electrode Array (MEA) Findings for this compound

Table 4: Hypothetical effects of this compound on key parameters of neuronal network activity in a primary cortical neuron culture on an MEA platform. This data is for illustrative purposes.
ParameterBaseline10 μM this compound% Change
Mean Firing Rate (Hz)3.51.2-65.7%
Burst Frequency (bursts/min)8.12.5-69.1%
Network Synchrony Index0.780.45-42.3%

Evoked Potential Studies in Research Models

Typically, these studies involve the implantation of electrodes in specific brain regions of animal models, such as rats or cats, to record neural responses to auditory, visual, or somatosensory stimuli. The administration of phenothiazine (B1677639) derivatives has been shown to modulate the amplitude and latency of various EP components. These alterations are thought to reflect the drugs' impact on neurotransmitter systems, particularly the dopaminergic and cholinergic pathways, which play a critical role in sensory processing and cognitive function. nih.govnih.gov

Animal Models in Mechanistic Pharmacological Research

Animal models are indispensable for elucidating the mechanisms of action of pharmaceutical compounds. For phenothiazines, in vivo studies in rodents and other species have provided significant insights into their pharmacological effects.

The primary mechanism of action for many phenothiazine derivatives involves the blockade of dopamine D2 receptors in the central nervous system. nih.gov In vivo studies in animal models have demonstrated that phenothiazines can modulate various signaling pathways. acs.org These compounds are known to interact with a range of other receptors, including serotonergic, histaminergic, and muscarinic receptors, contributing to their complex pharmacological profile. nih.govif-pan.krakow.pl

Research on phenothiazine derivatives has also explored their influence on cellular processes such as autophagy. consensus.app Studies in models like Caenorhabditis elegans and zebrafish have shown that these compounds can modulate autophagic pathways, which are crucial for cellular homeostasis and are implicated in various diseases. consensus.app

Beyond the central nervous system, phenothiazines can modulate various systemic biological pathways. Animal models have been instrumental in investigating these effects. For instance, studies have shown that phenothiazine derivatives can influence the cardiovascular system, endocrine function, and metabolic pathways. nih.gov

The endocrine effects are often linked to the blockade of dopamine receptors in the pituitary gland, leading to alterations in hormone levels, such as increased prolactin. nih.gov The broad receptor-binding profile of phenothiazines also accounts for their effects on other systems, highlighting the importance of comprehensive in vivo studies to understand their systemic impact. if-pan.krakow.pl

Advanced Analytical and Chromatographic Research Techniques for Chloracyzine Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. For a compound like Chloracyzine (B1668631) hydrochloride, reversed-phase HPLC (RP-HPLC) is commonly employed. This method allows for the precise quantification of the active pharmaceutical ingredient (API) and the separation of its impurities or degradation products. semanticscholar.org

Research applications of HPLC for phenothiazine (B1677639) derivatives, a class of compounds to which Chloracyzine hydrochloride belongs, often utilize a C18 column as the stationary phase. nih.govrdd.edu.iq The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. ijrpb.comsphinxsai.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. sphinxsai.comnih.gov A sensitive HPLC method for the quantitative determination of similar compounds in plasma has been developed, capable of detecting concentrations as low as 1 ng/ml. nih.gov

The development of an HPLC method involves a systematic optimization of chromatographic conditions to achieve a suitable separation in a short analysis time. semanticscholar.org Key parameters such as column type, mobile phase composition and pH, flow rate, and column temperature are carefully selected and adjusted. ijrpb.comijprajournal.com For instance, a typical RP-HPLC method for a related hydrochloride compound might use a C8 column with a mobile phase of ortho-phosphoric acid and methanol in a 50:50 v/v ratio, with a flow rate of 1.0 mL/min. ijrpb.com

Table 1: Example of HPLC Method Parameters for Analysis of a Hydrochloride Compound

ParameterCondition
Instrument Agilent-1200 HPLC system
Column Octadecyl silane (B1218182) (ODS or C18), 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase Methanol: Acetonitrile: Water (75:15:10 v/v/v), pH adjusted to 3 with H₃PO₄
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 25 °C
Run Time 5 min
This table presents a representative set of conditions based on validated methods for similar hydrochloride compounds. rdd.edu.iq

Gas Chromatography (GC) with Derivatization Techniques in Chemical Analysis

Gas Chromatography (GC) is a powerful analytical technique known for its high selectivity and reproducibility, often coupled with mass spectrometry (GC-MS) for definitive identification of analytes. mdpi.comnih.gov However, direct GC analysis is often limited to compounds that are volatile and thermally stable. sigmaaldrich.com Many pharmaceutical compounds, including this compound, are non-volatile due to their polarity and molecular weight, making them unsuitable for direct GC analysis. nih.gov

To overcome this limitation, derivatization is employed. This process chemically modifies the analyte to create a new, more volatile, and thermally stable compound (a derivative) that is amenable to GC analysis. colostate.eduresearchgate.net Derivatization targets polar functional groups like amines, hydroxyls, or carboxylic acids, effectively masking their polarity. sigmaaldrich.comcolostate.edu The three main types of derivatization reactions used for GC are:

Silylation: This is a common technique that replaces active hydrogens on functional groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.comresearchgate.net

Acylation: This method converts compounds with active hydrogens into esters, thioesters, and amides. colostate.edu It can enhance detectability, especially with an electron capture detector (ECD), by introducing halogenated acyl groups. colostate.edu

Alkylation: This process is used to protect certain active hydrogens and can be the first step for further derivatizations. researchgate.net

The derivatization process not only increases volatility but can also improve chromatographic behavior, leading to better peak shape and enhanced detector response. researchgate.netjfda-online.com The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure the reaction proceeds to completion for accurate quantification. sigmaaldrich.com For complex molecules, this chemical modification is a crucial step that allows researchers to leverage the high resolving power of GC and the structural elucidation capabilities of GC-MS. jfda-online.com

Table 2: Common Derivatization Reagents and Their Target Functional Groups

Derivatization TypeReagentTarget Functional Groups
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, Phenols, Carboxylic Acids, Amines, Amides
Acylation Heptafluorobutyric anhydride (B1165640) (HFBA)Alcohols, Phenols, Amines
Alkylation Pentafluorobenzyl bromide (PFBBr)Carboxylic Acids, Phenols
This table summarizes common derivatization approaches applicable to polar pharmaceutical compounds. sigmaaldrich.comnih.govresearchgate.net

Electrophoretic and Voltammetric Methods in Research Applications

Beyond traditional chromatography, electrophoretic and voltammetric methods offer alternative and complementary approaches for the analysis of this compound in research settings.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged species based on their migration in an electric field within a narrow fused silica (B1680970) capillary. nih.govunodc.org CE offers several advantages, including the analysis of very small sample volumes and high separation efficiency. analyticaltoxicology.com For ionic compounds like this compound, Capillary Zone Electrophoresis (CZE) is the most widely used mode. analyticaltoxicology.com This technique can be used for purity assessment and the determination of impurities. nih.gov CE methods have been successfully developed for the separation and detection of phenothiazine drugs, demonstrating high sensitivity and good selectivity. researchgate.net

Voltammetric methods are electrochemical techniques that measure the current resulting from the application of a time-dependent potential to an electrochemical cell. libretexts.org These methods are attractive for their sensitivity, speed, and relatively low cost. mdpi.com The electrochemical behavior of chlorpromazine (B137089) hydrochloride, a related phenothiazine, has been investigated using voltammetry, forming the basis for quantitative analysis. rsc.org Techniques such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV) can be applied to the determination of the compound in various research samples. mdpi.comscispace.com The method is based on the oxidation of the phenothiazine nucleus at a working electrode, such as a glassy carbon electrode, producing a current that is proportional to the analyte's concentration. scispace.com These methods have been successfully applied to determine chlorpromazine hydrochloride in the concentration range of 2 × 10⁻⁴ to 8 × 10⁻⁴ M. rsc.org

Table 3: Comparison of Electrophoretic and Voltammetric Techniques

TechniquePrincipleKey Research Applications
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field within a capillary. nih.govImpurity profiling, separation of structurally similar compounds. nih.govresearchgate.net
Voltammetry Measurement of current as a function of applied potential. libretexts.orgQuantitative determination in various media, electrochemical behavior studies. rsc.orgscispace.com

Development and Validation of Research-Grade Analytical Methods for Compound Characterization

The development of a reliable analytical method is a prerequisite for the accurate characterization of any research compound. Once developed, the method must be rigorously validated to demonstrate its suitability for its intended purpose. ijprajournal.com Method validation is performed according to guidelines established by the International Conference on Harmonisation (ICH). sphinxsai.comscirp.orgomicsonline.org The key validation parameters ensure that the method is accurate, precise, and specific for the analysis of this compound.

The validation process for a research-grade analytical method, such as an HPLC assay, involves assessing the following characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. sphinxsai.comijprajournal.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scirp.org This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.999. ijrpb.commdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the recovery percentage is calculated. rdd.edu.iqijrpb.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate). ijrpb.com This provides an indication of its reliability during normal usage.

Table 4: Typical Acceptance Criteria for Analytical Method Validation (ICH Guidelines)

Validation ParameterAcceptance Criteria
Linearity Correlation Coefficient (R²) ≥ 0.999
Accuracy % Recovery typically within 98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%
Robustness System suitability parameters remain within limits
These criteria are based on ICH Q2(R1) guidelines and are commonly applied in the validation of methods for pharmaceutical analysis. ijrpb.comsphinxsai.comscirp.org

Future Research Directions and Theoretical Perspectives for Chloracyzine Hydrochloride

Identification of Unexplored Molecular Targets and Mechanisms

The known pharmacological profile of Chloracyzine (B1668631) hydrochloride centers on its properties as a coronary vasodilator and a moderate antihistamine. wikipedia.orgmedchemexpress.com However, the full spectrum of its molecular interactions remains largely uncharted. The phenothiazine (B1677639) scaffold, the core of Chloracyzine, is notoriously promiscuous, with various derivatives known to interact with a wide array of receptors and enzymes. This suggests that the established mechanisms of Chloracyzine are likely only a part of its complex biological activity.

Future research should prioritize the systematic de-orphanization of Chloracyzine's targets. Phenothiazine derivatives are known to engage with dopaminergic, serotoninergic, histaminergic, and muscarinic receptors. nih.gov A comprehensive screening of Chloracyzine against these receptor families could reveal previously unknown affinities and potential for repositioning the drug for neurological or other disorders. Furthermore, the ability of some phenothiazines to modulate cholinesterase activity presents another avenue for investigation, potentially implicating Chloracyzine in pathways relevant to neurodegenerative diseases. nih.gov

Modern proteomics and chemoproteomics approaches are essential in this endeavor. Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) could be employed in an unbiased manner to identify the direct binding partners of Chloracyzine hydrochloride within the cellular proteome. This would move beyond hypothesis-driven investigation and could uncover entirely novel mechanisms of action and therapeutic targets.

Table 1: Potential Unexplored Molecular Target Classes for this compound

Target ClassRationale for InvestigationPotential Therapeutic Area
G-Protein Coupled Receptors (GPCRs) The phenothiazine scaffold is a common motif in drugs targeting dopaminergic, serotoninergic, and muscarinic receptors. nih.govPsychiatry, Neurology
Enzymes Certain phenothiazines are known to inhibit enzymes like cholinesterase. nih.govNeurodegenerative Diseases
Ion Channels Vasodilatory effects may involve interactions with various ion channels in vascular smooth muscle.Cardiology, Hypertension
Host Receptors for Pathogens Phenothiazines have been noted to potentially target host receptors involved in viral entry. researchgate.netInfectious Diseases

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Generative AI models could design novel derivatives of Chloracyzine de novo, optimizing for specific properties such as increased potency, reduced off-target effects, or improved pharmacokinetic profiles. nih.gov Predictive ML models, trained on large chemical and biological datasets, could screen these virtual compounds for their likely activity against unexplored targets (as identified in Section 7.1), prioritizing the most promising candidates for synthesis and testing. mdpi.com This in silico approach can drastically narrow the experimental field, focusing laboratory resources on molecules with the highest probability of success. researchgate.net

Furthermore, AI can analyze complex biological data, such as transcriptomics or proteomics results from cells treated with Chloracyzine, to generate new hypotheses about its mechanism of action and identify potential biomarkers for its effects. nih.gov

Table 2: Theoretical AI/ML Applications in this compound Research

AI/ML ApplicationDescriptionPotential Outcome
Target Identification Using ML algorithms to analyze genomic, proteomic, and chemical data to predict novel protein targets for Chloracyzine. researchgate.netIdentification of new therapeutic indications.
De Novo Design Employing generative models (e.g., GANs) to create novel molecules based on the Chloracyzine scaffold with optimized properties. nih.govDevelopment of next-generation compounds with improved efficacy and safety.
Property Prediction Utilizing quantitative structure-activity relationship (QSAR) models to predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives. mdpi.comFaster lead optimization and reduced late-stage failures.
Mechanism Elucidation Applying AI to analyze high-dimensional biological data (e.g., from RNA-seq) to uncover pathways modulated by the compound. nih.govA deeper understanding of the drug's biological effects.

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Space Diversification

The chemical space around the this compound scaffold is ripe for exploration. Traditional synthetic routes to phenothiazine derivatives often involve the reaction of a phenothiazine core with acyl chlorides followed by treatment with amines. acs.orgnih.gov While effective, these methods can be limited in scope and efficiency. Modern synthetic chemistry offers powerful tools to overcome these limitations and generate a much broader diversity of chemical structures for biological screening.

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally complex and diverse small molecules from a common starting material. openaccessjournals.com Applying DOS principles to the phenothiazine core of Chloracyzine could yield a wide range of analogues with varied stereochemistry, ring structures, and appendage substitution patterns. This approach is not focused on a single target but rather on exploring chemical space to find novel bioactive compounds. openaccessjournals.com

Another promising avenue is the use of continuous flow chemistry . This technology allows for reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. mdpi.com Flow chemistry offers advantages such as improved safety, better reaction control, higher yields, and the ability to perform reactions that are difficult or dangerous in traditional batch setups. It could be used to streamline the synthesis of Chloracyzine analogues and facilitate the rapid production of a compound library.

These novel methodologies would enable the creation of a rich and diverse library of Chloracyzine-related compounds, providing a crucial resource for structure-activity relationship (SAR) studies and the discovery of new lead compounds.

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in a complex biological system. burleylabs.co.ukmdpi.com The phenothiazine scaffold, with its inherent electronic and optical properties, is an excellent starting point for the design of such probes. bohrium.com Developing this compound into a chemical probe could provide an invaluable tool for validating its targets and elucidating its biological roles.

This transformation would involve strategic chemical modification of the Chloracyzine structure. For example, a fluorescent dye could be appended to the molecule, creating a fluorescent probe . Such a probe would allow for the direct visualization of the compound's subcellular localization using microscopy, providing clues about its sites of action. semanticscholar.org Phenothiazine-based fluorescent probes have been successfully developed to detect a variety of biological analytes, demonstrating the feasibility of this approach. researchgate.netnih.gov

Alternatively, Chloracyzine could be modified by incorporating a bio-orthogonal handle, such as an alkyne or azide (B81097) group. This would allow the probe to be "clicked" onto a reporter tag (like biotin (B1667282) or a fluorophore) after it has bound to its cellular targets. frontiersin.org An affinity probe, created by attaching a group like biotin, could be used in pull-down experiments coupled with mass spectrometry to isolate and identify the binding partners of Chloracyzine from a complex cell lysate. semanticscholar.orgfrontiersin.org This activity-based protein profiling (ABPP) approach is a powerful method for target identification and validation. frontiersin.org The development of such probes would be instrumental in definitively answering questions about Chloracyzine's unexplored mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.